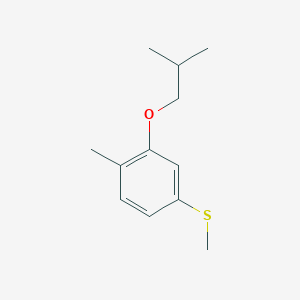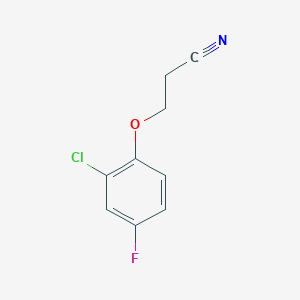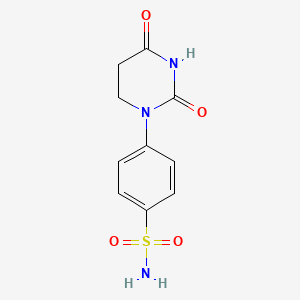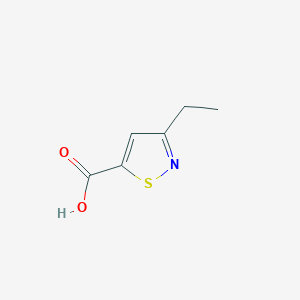
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C12H18OS and a molecular weight of 210.34 g/mol . It is characterized by the presence of an isobutoxy group, a methyl group, and a sulfane group attached to a phenyl ring. This compound is used primarily in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutoxy-4-methylphenyl)(methyl)sulfane typically involves the reaction of 3-isobutoxy-4-methylphenol with a methylating agent in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Isobutoxy-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluoro-3-isobutoxy-4-methylphenyl)(methyl)sulfane: Similar structure but with a fluorine atom, which can alter its reactivity and biological activity.
(3-Isobutoxy-4-methoxy-2-methylphenyl)(methyl)sulfane: Contains a methoxy group instead of a methyl group, affecting its chemical properties and applications.
Uniqueness
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its isobutoxy and sulfane groups make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H18OS |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
1-methyl-2-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-13-12-7-11(14-4)6-5-10(12)3/h5-7,9H,8H2,1-4H3 |
Clé InChI |
SMOSWOOYUHVAOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SC)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)

